molecular formula C8H7FO2S B15325511 Methyl 3-fluoro-2-mercaptobenzoate

Methyl 3-fluoro-2-mercaptobenzoate

Cat. No.: B15325511
M. Wt: 186.21 g/mol
InChI Key: VROFNLLUACLZFL-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-sulfanylbenzoate is a chemical compound that belongs to the family of benzoates. It is characterized by the presence of a fluorine atom and a sulfanyl group attached to the benzene ring, along with a methyl ester functional group. This compound has a molecular formula of C8H7FO2S and a molecular weight of 186.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-2-sulfanylbenzoate typically involves the introduction of the fluorine and sulfanyl groups onto the benzene ring, followed by esterification. One common method involves the use of fluorinated benzene derivatives and thiol compounds under specific reaction conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of methyl 3-fluoro-2-sulfanylbenzoate may involve large-scale chemical processes that optimize the reaction conditions for maximum yield and cost-efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-sulfanylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-2-sulfanylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-fluoro-2-sulfanylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and sulfanyl groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluorobenzoate: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    Methyl 2-sulfanylbenzoate: Lacks the fluorine atom, which can influence its chemical properties and interactions.

    Methyl 3-chloro-2-sulfanylbenzoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and applications.

Uniqueness

Methyl 3-fluoro-2-sulfanylbenzoate is unique due to the combination of the fluorine and sulfanyl groups on the benzene ring. This combination can result in distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C8H7FO2S

Molecular Weight

186.21 g/mol

IUPAC Name

methyl 3-fluoro-2-sulfanylbenzoate

InChI

InChI=1S/C8H7FO2S/c1-11-8(10)5-3-2-4-6(9)7(5)12/h2-4,12H,1H3

InChI Key

VROFNLLUACLZFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)S

Origin of Product

United States

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